![molecular formula C126H78O24 B13659697 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound characterized by its multiple carboxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves multiple steps. One common method involves the use of a hydrothermal reaction. For instance, starting with 1,3,5-tris(4-methylphenyl)benzene, nitric acid, and water, the reaction is carried out in a hydrothermal reactor at 170°C for 24 hours. The product is then neutralized with sodium hydroxide and precipitated with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrothermal synthesis, followed by purification steps such as recrystallization and filtration to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has several scientific research applications:
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.
Industry: Utilized in the production of advanced materials with high surface areas and porosity, useful in catalysis and gas storage.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially altering their function. The multiple carboxylic acid groups allow for strong binding to metal ions, facilitating various catalytic and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: Similar in structure but with fewer carboxyphenyl groups.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene core, offering different chemical properties.
Uniqueness
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its high number of carboxyphenyl groups, which provide multiple sites for chemical reactions and complex formation. This makes it particularly useful in the synthesis of highly porous materials and advanced functional materials.
Propiedades
Fórmula molecular |
C126H78O24 |
|---|---|
Peso molecular |
1975.9 g/mol |
Nombre IUPAC |
4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C126H78O24/c127-115(128)79-25-1-67(2-26-79)91-49-92(68-3-27-80(28-4-68)116(129)130)56-103(55-91)109-110(104-57-93(69-5-29-81(30-6-69)117(131)132)50-94(58-104)70-7-31-82(32-8-70)118(133)134)112(106-61-97(73-13-37-85(38-14-73)121(139)140)52-98(62-106)74-15-39-86(40-16-74)122(141)142)114(108-65-101(77-21-45-89(46-22-77)125(147)148)54-102(66-108)78-23-47-90(48-24-78)126(149)150)113(107-63-99(75-17-41-87(42-18-75)123(143)144)53-100(64-107)76-19-43-88(44-20-76)124(145)146)111(109)105-59-95(71-9-33-83(34-10-71)119(135)136)51-96(60-105)72-11-35-84(36-12-72)120(137)138/h1-66H,(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150) |
Clave InChI |
FJIJJYCWQBRHQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=C(C(=C(C(=C3C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC(=CC(=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


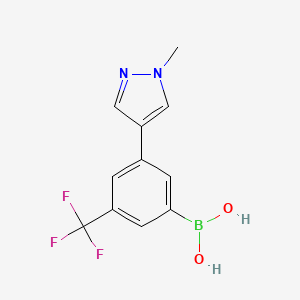
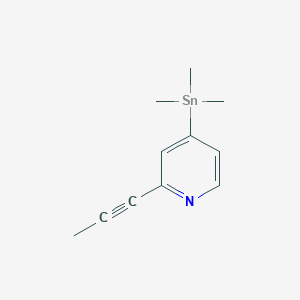
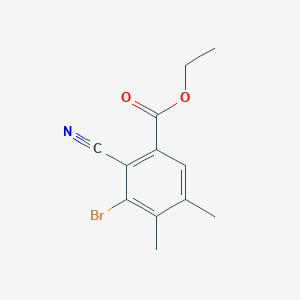
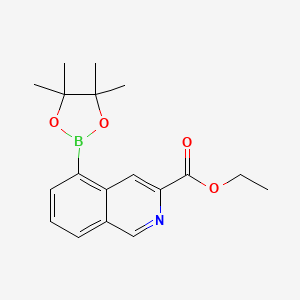
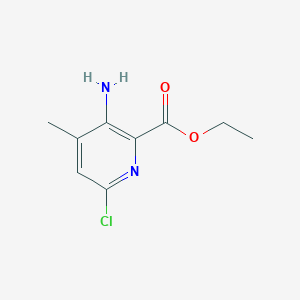

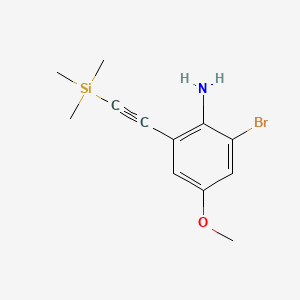
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
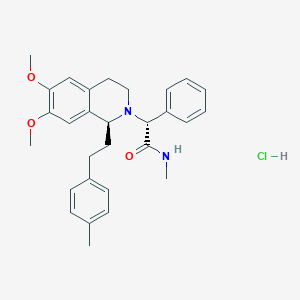
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
